2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid

Description

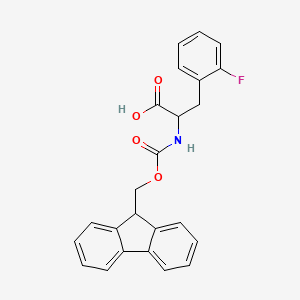

Chemical Structure: The compound (IUPAC name: 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid) consists of a propanoic acid backbone with a 2-fluorophenyl substituent at the β-position and an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group . Its molecular formula is C₂₄H₂₀FNO₄ (MW: 405.42 g/mol). The Fmoc group enhances solubility in organic solvents, while the 2-fluorophenyl moiety introduces steric and electronic effects critical for interactions in peptide synthesis or medicinal chemistry applications .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHOAMSIDCQWEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by the introduction of the fluorophenyl group through a series of coupling reactions. The final step involves the deprotection of the Fmoc group to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the propanoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in substituents on the phenyl ring or modifications to the amino-protecting group. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- The trifluoromethyl group in amplifies lipophilicity, favoring membrane permeability .

- Steric Effects : The 2-methyl group in introduces steric hindrance, which may reduce enzymatic degradation in peptide chains .

- Halogenated Derivatives : Bromodifluoromethoxy in improves photostability and is used in antiviral peptide mimics .

Notes :

- Higher yields (e.g., 85% in ) correlate with optimized coupling conditions (e.g., THF solvent, excess Fmoc-Cl).

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid, commonly referred to as Fmoc-L-2-fluorophenylalanine, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid is C24H22FNO4, with a molecular weight of 423.4 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized in peptide synthesis due to its stability and ease of removal.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antimicrobial Activity : Derivatives of fluorenone, including compounds like Fmoc-L-2-fluorophenylalanine, have shown antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These compounds inhibit bacterial growth by disrupting cellular processes, potentially through interference with DNA replication or protein synthesis pathways .

- Antiproliferative Effects : Some studies have demonstrated that fluorenone derivatives can act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to antiproliferative effects in cancer cell lines, suggesting potential applications in oncology .

- Enzyme Interaction : The ability of Fmoc-L-2-fluorophenylalanine to form stable peptides allows it to be used in studies investigating enzyme mechanisms and protein interactions. This property makes it valuable in biochemical research focused on drug development and protein engineering.

Research Findings and Case Studies

Several studies have explored the biological activity of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid:

- Antimicrobial Studies : A study published in Molecules reported that fluorenone derivatives exhibited significant antimicrobial activity against multiple strains, with some compounds showing comparable efficacy to standard antibiotics at low concentrations .

- Antiproliferative Activity : In vitro experiments indicated that certain fluorenone derivatives possess strong antiproliferative effects on cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

Data Table: Biological Activities of Fluorenone Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Fmoc-L-2-FPA | Antimicrobial | E. coli | 15 |

| Fmoc-L-2-FPA | Antiproliferative | Breast cancer cell line (MCF-7) | 10 |

| Tilorone | Antiviral | Various viral strains | 5 |

| Benfluron | Antineoplastic | Lung cancer cell line | 12 |

Q & A

Basic: What are the standard synthetic methodologies for preparing this compound?

The synthesis typically employs Fmoc-based solid-phase peptide synthesis (SPPS) or solution-phase coupling reactions . Key steps include:

- Fmoc protection : The fluorenylmethoxycarbonyl (Fmoc) group shields the amino group during peptide elongation .

- Coupling reactions : Activating agents like HBTU or DCC facilitate amide bond formation between the carboxylic acid and amine groups .

- Deprotection : Piperidine or TFA removes the Fmoc group post-coupling .

- Purification : Reverse-phase HPLC or column chromatography isolates the product, with yields ranging from 60–85% depending on steric hindrance from the 2-fluorophenyl group .

Basic: What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional group integrity. For example, the 2-fluorophenyl proton signals appear as distinct doublets (δ 7.2–7.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for research-grade material) and monitors reaction progress .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 436.2) .

Basic: What safety precautions are required when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods to minimize inhalation risks (H335: respiratory irritation) .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Fmoc group .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

- Solvent selection : DMF or dichloromethane enhances solubility of hydrophobic intermediates .

- Temperature control : Maintain 0–4°C during coupling to reduce racemization .

- Catalyst optimization : Use HOBt/DIPEA to suppress side reactions in sterically hindered environments .

- Microwave-assisted synthesis : Reduces reaction time by 30–50% for steps like Fmoc deprotection .

Advanced: How do structural modifications (e.g., fluorophenyl position) affect biological activity?

Comparative studies of analogs reveal:

Advanced: How to resolve contradictions in biological assay data for this compound?

- Assay variability : Standardize buffer pH (7.4 vs. 6.8) and ionic strength, which alter protein-ligand binding .

- Impurity profiling : Trace DMF or piperidine residues from synthesis can inhibit enzymatic activity; repurify via preparative HPLC .

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .

Advanced: What strategies mitigate racemization during peptide coupling reactions?

- Low-temperature coupling : Perform reactions at 0–4°C to slow base-induced racemization .

- Ultrasonic agitation : Enhances mixing efficiency, reducing reaction time and epimerization risk .

- Chiral auxiliaries : Use tert-butyl or benzyl esters to stabilize the α-carbon configuration .

Advanced: What are key considerations in designing analogs to enhance target specificity?

- Fluorine substitution : 2-fluoro vs. 4-fluoro alters electron-withdrawing effects and π-π stacking with aromatic residues (e.g., Kinase A Tyr-312) .

- Backbone rigidity : Introduce cyclopentyl or piperidine moieties to restrict conformational flexibility and improve binding entropy .

- Protecting group alternatives : Replace Fmoc with Boc (tert-butoxycarbonyl) for acid-stable intermediates in SPPS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.